5'-bromo-1'-(2,5-dimethylbenzyl)-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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Overview
Description
5’-Bromo-1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound that belongs to the class of biindoles. Biindoles are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromo-1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps, including the formation of the biindole core and subsequent functionalization. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . The reaction conditions are optimized to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like HBr and DMSO, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5’-Bromo-1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5’-bromo-1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-bis-(2,5-dimethylbenzyl)pyrimidine-2,4-(1H,3H)-dione
- 5-Fluoro-1,3-bis-(2,5-dimethylbenzyl)pyrimidine-2,4-(1H,3H)-dione
Uniqueness
5’-Bromo-1’-(2,5-dimethylbenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its biindole core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H23BrN2O2 |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
5-bromo-1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-(2-methyl-1H-indol-3-yl)indol-2-one |
InChI |
InChI=1S/C26H23BrN2O2/c1-15-8-9-16(2)18(12-15)14-29-23-11-10-19(27)13-21(23)26(31,25(29)30)24-17(3)28-22-7-5-4-6-20(22)24/h4-13,28,31H,14H2,1-3H3 |
InChI Key |
AYNJGTYZTYEEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(C4=C(NC5=CC=CC=C54)C)O |
Origin of Product |
United States |
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